molecular formula C12H7NO4S B8567111 3-nitrodibenzothiophene S,S-dioxide CAS No. 51762-59-5

3-nitrodibenzothiophene S,S-dioxide

Cat. No. B8567111
CAS RN: 51762-59-5
M. Wt: 261.25 g/mol
InChI Key: YPRJLDUOGDQQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868086B2

Procedure details

A 1 L three-neck round-bottom flask equipped with an addition funnel, mechanical stirrer, and thermocouple was charged with glacial acetic acid (110 mL) and sulfuric acid (110 mL) under nitrogen followed by dibenzothiophene-5,5-dioxide (50 g, 0.231 mol). The slurry was stirred and cooled to below 0° C. Fuming nitric acid, 90% (118 mL, 2.5 mol; specific gravity 1.5) was added dropwise over a period of 1.5 hours to keep the temperature below 4° C. The slurry was stirred for 30 minutes then poured onto 1.5 kg ice rinsing the flask with water. The product was collected by vacuum filtration, washed with water several times, and air dried followed by drying in a vacuum oven. The product was recrystallized from acetonitrile to give 51 g yellow crystals of 3-nitro-dibenzothiophene-5,5-dioxide (85% yield).
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.S(=O)(=O)(O)O.[CH:10]1[C:18]2[C:17]3[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=3[S:15](=[O:24])(=[O:23])[C:14]=2[CH:13]=[CH:12][CH:11]=1.[N+:25]([O-])([OH:27])=[O:26]>O>[N+:25]([C:21]1[CH:20]=[CH:19][C:17]2[C:18]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[S:15](=[O:24])(=[O:23])[C:16]=2[CH:22]=1)([O-:27])=[O:26]

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
110 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=CC=2S(C3=C(C21)C=CC=C3)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L three-neck round-bottom flask equipped with an addition funnel, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 0° C
CUSTOM
Type
CUSTOM
Details
the temperature below 4° C
STIRRING
Type
STIRRING
Details
The slurry was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The product was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water several times, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by drying in a vacuum oven
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(S(C3=C2C=CC=C3)(=O)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.